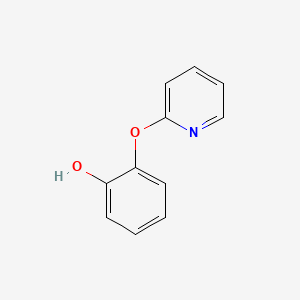

2-(pyridin-2-yloxy)phénol

Vue d'ensemble

Description

The compound of interest, o-(2-Pyridyloxy)phenol, is a phenolic derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is related to the family of aryloxypyridines and phenol-pyrazole ligands, which have been explored for their reactivity and coordination with metals, as well as their potential use in the synthesis of novel insecticides and materials with antimicrobial properties.

Synthesis Analysis

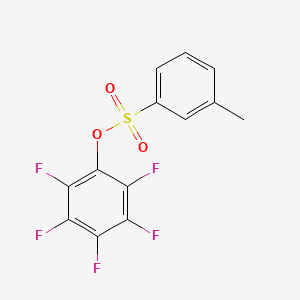

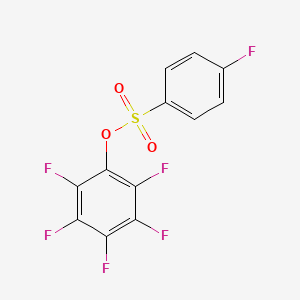

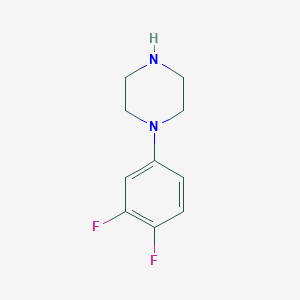

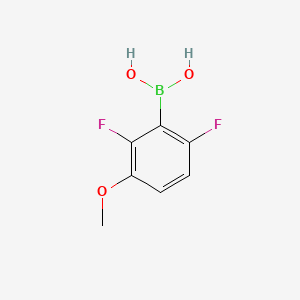

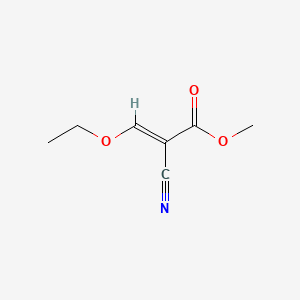

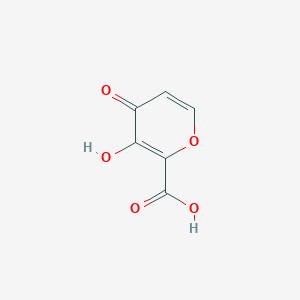

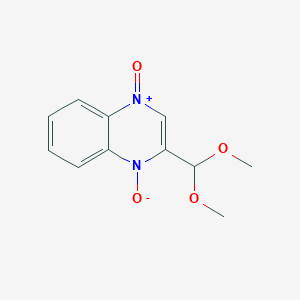

The synthesis of related compounds involves palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, using 2-pyridyloxyl as the directing group and sulfonyl chlorides as sulfonylation reagents. This method has been shown to be effective for both electron-rich and electron-deficient substrates, leading to the formation of ortho-sulfonylated phenols upon the removal of the pyridyl group . Additionally, the synthesis of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols has been reported, which are synthesized via intermediate derivatization methods .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of a new N,O-phenol-pyrazole pro-ligand was reported, showing a quasi-reversible one-electron oxidation process and the formation of phenoxyl radical cation . The X-ray structure of metal complexes with similar ligands reveals different coordination environments, such as square-planar and octahedral geometries . The molecular structure of o-(2-Pyridyloxy)phenol derivatives has been further elucidated through NMR and FTIR spectroscopy, confirming the presence of characteristic functional groups and the overall molecular framework .

Chemical Reactions Analysis

The chemical reactivity of o-(2-Pyridyloxy)phenol derivatives includes their ability to form metal complexes, as demonstrated by the synthesis of Cu(II) and Co(III) complexes with phenolate ligands . These complexes exhibit reversible one-electron oxidation processes, leading to the formation of stable oxidized species at room temperature . The oxidative polycondensation reactions of related compounds have also been studied, using molecular O2 or other oxidants in an aqueous alkaline medium, resulting in polymers with significant molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of o-(2-Pyridyloxy)phenol derivatives have been characterized through various analytical techniques. The thermal stability of these compounds and their metal complexes has been assessed using thermogravimetric analysis, indicating resistance to thermal decomposition . The solubility of oligomeric forms in polar and nonpolar solvents has been tested, providing insights into their potential applications . Additionally, the antimicrobial properties of these compounds have been evaluated against selected bacteria and fungi, showing promising results .

Applications De Recherche Scientifique

Développement de médicaments anti-fibrotiques

2-(pyridin-2-yloxy)phénol : les dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents anti-fibrotiques. Ces composés ont montré une activité prometteuse contre les cellules étoilées hépatiques immortalisées de rat (HSC-T6), qui sont des acteurs clés dans le développement de la fibrose. Les dérivés se sont avérés inhiber l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire, suggérant leur utilisation potentielle dans le développement de nouveaux médicaments anti-fibrotiques .

Synthèse de dérivés de pyrimidine

Le composé sert de précurseur dans la synthèse de nouveaux dérivés de 2-(pyridin-2-yl) pyrimidine. Ces dérivés présentent un large éventail d'activités pharmacologiques et sont considérés comme des structures privilégiées en chimie médicinale. Ils ont été rapportés pour posséder des propriétés antimicrobiennes, antivirales, antitumorales et antifibrotiques .

Mimétisme enzymatique dans les réactions d'oxydation

Dans des études visant à imiter les sites actifs des monooxygénases multicomposants bactériens (BMM), This compound a été utilisé comme ligand dans des complexes de di-fer(II). Ces complexes sont conçus pour catalyser l'oxydation régio- et énantiosélective des hydrocarbures, y compris les alcanes, les alcènes et les aromatiques .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Recent advances in oxidative phenol transformations in nature and synthetic chemistry, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles, have been reported . These advances could pave the way for new applications and synthesis methods for phenolic compounds like o-(2-Pyridyloxy)phenol.

Propriétés

IUPAC Name |

2-pyridin-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBHCJMXMDVYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957401 | |

| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35974-37-9 | |

| Record name | 2-(2-Pyridinyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35974-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(2-Pyridyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035974379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(2-pyridyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(pyridin-2-yloxy)phenol contribute to the formation of unique diiron complexes?

A1: 2-(pyridin-2-yloxy)phenol, acting as a ligand (L), plays a crucial role in forming both diiron(II) and triiron(II) complexes. [, ] Unlike other 2-phenoxypyridine ligands explored in the study, which primarily yielded windmill-type diiron(II) compounds like [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(L)₂], 2-(pyridin-2-yloxy)phenol's structure facilitates the formation of a doubly-bridged diiron complex (4). [, ] Furthermore, under slightly modified reaction conditions, it enables the assembly of an unprecedented phenoxide-bridged triiron(II) complex (5). [, ] This suggests that the specific arrangement of the pyridine and phenol groups in 2-(pyridin-2-yloxy)phenol influences its coordination behavior and ultimately dictates the nuclearity and structure of the resulting metal complexes.

Q2: Why were these diiron(II) complexes synthesized and what is the significance of incorporating 2-(pyridin-2-yloxy)phenol as a ligand?

A2: These diiron(II) complexes were designed to mimic the reduced active sites found in bacterial multicomponent monooxygenases (BMMs). [, ] BMMs are known for their ability to catalyze the hydroxylation of various aromatic substrates. [, ] By incorporating 2-(pyridin-2-yloxy)phenol, which contains a tethered aromatic ring, the researchers aimed to investigate whether these model complexes could replicate the enzymatic activity of BMMs and potentially facilitate the hydroxylation of the attached aromatic substrate. [, ] While these specific complexes did not exhibit the desired hydroxylation activity, the study provided valuable insights into the reactivity of diiron(II) centers with dioxygen and the influence of ligand structure on complex formation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)